molecular formula C12H14O2 B1668128 Butylphthalide CAS No. 6066-49-5

Butylphthalide

Cat. No. B1668128
Key on ui cas rn: 6066-49-5
M. Wt: 190.24 g/mol
InChI Key: HJXMNVQARNZTEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08728518B2

Procedure details

100 g of gelatin, 40 g of glycerin, 120 g of water and 200 mg of ethylparaben are used. The gelatin solution is prepared by the same protocol as in Example 1.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Name
Quantity
120 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[CH2:2][CH:3]([CH2:5]O)O.[CH2:7]([O:9][C:10]([C:12]1[CH:18]=[CH:17][C:15](O)=[CH:14][CH:13]=1)=[O:11])[CH3:8]>O>[CH2:8]([CH:7]1[C:18]2[C:12](=[CH:13][CH:14]=[CH:15][CH:17]=2)[C:10](=[O:11])[O:9]1)[CH2:2][CH2:3][CH3:5]

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
OCC(O)CO
Step Two
Name
Quantity
200 mg
Type
reactant
Smiles
C(C)OC(=O)C1=CC=C(O)C=C1
Step Three
Name
Quantity
120 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The gelatin solution is prepared by the same protocol as in Example 1

Outcomes

Product
Name
Type
Smiles
C(CCC)C1OC(=O)C2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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